Glansreginin A

Description

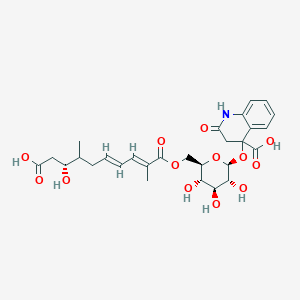

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H35NO13 |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-6-[[(2E,4E,8R)-9-carboxy-8-hydroxy-2,7-dimethylnona-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C28H35NO13/c1-14(18(30)11-21(32)33)7-3-4-8-15(2)25(37)40-13-19-22(34)23(35)24(36)26(41-19)42-28(27(38)39)12-20(31)29-17-10-6-5-9-16(17)28/h3-6,8-10,14,18-19,22-24,26,30,34-36H,7,11-13H2,1-2H3,(H,29,31)(H,32,33)(H,38,39)/b4-3+,15-8+/t14?,18-,19-,22-,23+,24-,26+,28?/m1/s1 |

InChI Key |

QVSVADXXJLVZGC-UNGJUINASA-N |

Isomeric SMILES |

CC(C/C=C/C=C(\C)/C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2(CC(=O)NC3=CC=CC=C32)C(=O)O)O)O)O)[C@@H](CC(=O)O)O |

Canonical SMILES |

CC(CC=CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2(CC(=O)NC3=CC=CC=C32)C(=O)O)O)O)O)C(CC(=O)O)O |

Synonyms |

4-((2S,3R,4S,5S,6R)-6-(((2E,4E,8R)-9-carboxy-8-hydroxy-2,7-dimethylnona-2,4-dienoyl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)oxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid glansreginin A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Analogs of Glansreginin a

Methodologies for Isolation and Purification of Glansreginin A from Natural Matrices

The isolation of this compound from complex natural matrices such as walnut kernels or meal requires a multi-step approach involving efficient extraction and sophisticated purification techniques to obtain the compound at a high purity level scielo.brscielo.br.

The initial step in isolating this compound involves its extraction from plant materials, primarily walnuts. A common method is solvent extraction, where the choice of solvent and extraction conditions are optimized to maximize the yield.

Homogenized walnut kernels are typically subjected to extraction with methanol (B129727) nih.gov. Another established method utilizes 60% ethanol (B145695) for extraction from walnut meal, which has been pulverized and sieved scielo.br. This process is often enhanced by ultrasound-assisted extraction (UAE), which uses ultrasonic waves to facilitate the release of the target compound from the plant matrix. Following extraction, the mixture is centrifuged, and the supernatant containing the crude extract is collected and concentrated, often through rotary evaporation and freeze-drying, to yield a powdered extract scielo.brresearchgate.net.

Following crude extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process.

Reverse-phase HPLC (RP-HPLC) is frequently employed for purification. In one method, the crude extract is dissolved, centrifuged, and filtered before being subjected to semi-preparative RP-HPLC using a C18 column scielo.br. The separation is achieved by using a gradient elution system with a mobile phase typically consisting of an aqueous solution with a small percentage of an acid like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile scielo.br. The fractions containing this compound are collected, concentrated, and dried to yield the purified compound with a purity that can exceed 98% scielo.brscielo.br. The process is monitored using UV detection, often at a wavelength of 265 nm scielo.brresearchgate.net.

| Parameter | Value/Description | Reference |

| Chromatography Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | scielo.br |

| Stationary Phase | XSelect® Peptide CSH™ C18 | scielo.br |

| Mobile Phase A | Acetonitrile | scielo.br |

| Mobile Phase B | 1mL/L trifluoroacetic acid (TFA) aqueous solution | scielo.br |

| Detection Wavelength | 265 nm | scielo.br |

This table summarizes typical parameters used in the chromatographic separation of this compound.

To enhance the efficiency of the extraction process, Response Surface Methodology (RSM) is utilized. RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes scielo.brmdpi.com. It allows for the evaluation of the effects of multiple factors and their interactions on a response variable, such as the extraction yield of this compound scielo.br.

A Box-Behnken design (BBD), a type of RSM, has been effectively used to optimize the extraction parameters for this compound from walnut meal scielo.br. The independent variables typically studied include the material-to-liquid ratio, extraction temperature, and extraction time scielo.br. By applying RSM, optimal conditions can be determined to maximize the extraction yield. For instance, one study identified the optimal parameters for the extraction of this compound to be a material-to-liquid ratio of 1:21 (g/mL), an extraction temperature of 45°C, and an extraction time of 41 minutes scielo.brscielo.br. This optimization led to a maximum extraction rate of 0.363% scielo.br.

| Factor | Optimized Value | Reference |

| Material-to-Liquid Ratio | 1:21 (g/mL) | scielo.brscielo.br |

| Extraction Temperature | 45 °C | scielo.brscielo.br |

| Extraction Time | 41 min | scielo.brscielo.br |

This table presents the optimized extraction parameters for this compound as determined by Response Surface Methodology.

Advanced Spectroscopic and Mass Spectrometric Techniques for this compound Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition eurekaselect.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complete structure of this compound.

¹H NMR provides information about the different types of protons in the molecule and their chemical environments, while ¹³C NMR identifies the carbon skeleton tandfonline.com. 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, as well as long-range correlations, which are crucial for piecing together the molecular structure tandfonline.com. The analysis of coupling constants in the ¹H NMR spectrum can help in determining the relative stereochemistry of the molecule tandfonline.com.

| Technique | Information Obtained | Reference |

| ¹H NMR | Proton environment and connectivity | tandfonline.com |

| ¹³C NMR | Carbon skeleton of the molecule | tandfonline.com |

| HSQC | Direct carbon-proton correlations | tandfonline.com |

| HMBC | Long-range carbon-proton correlations | tandfonline.com |

This table outlines the role of different NMR techniques in the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule measurlabs.comresearchgate.netlibretexts.org. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to several decimal places libretexts.org.

For this compound, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula tandfonline.com. The molecular formula is calculated based on the precise monoisotopic mass and by considering the nitrogen rule mdpi.com. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural information by revealing the fragmentation pattern of the molecule, which can be matched with the proposed structure nih.govresearchgate.net. In the case of this compound, a molecular formula of C26H18O16 has been determined using HR-ESI-MS, with a measured m/z of 580.0522 [M-H]⁻ tandfonline.com.

| Technique | Application | Result for this compound | Reference |

| HR-ESI-MS | Molecular Formula Determination | C26H18O16 | tandfonline.com |

| MS/MS | Structural Confirmation | Fragmentation pattern consistent with the proposed structure | nih.govresearchgate.net |

This table summarizes the application of High-Resolution Mass Spectrometry in determining the molecular formula and confirming the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis, typically performed in negative ion mode, provides critical insights into its structural components, including the sugar moiety and the dicarboxylic acid side chain.

Analysis of purified this compound reveals a precursor ion [M-H]⁻ corresponding to its molecular weight. When this precursor ion is subjected to collision-induced dissociation (CID), it yields a characteristic fragmentation pattern. Key fragment ions have been identified that illuminate the molecule's structure. A significant product ion observed at an m/z of 343.14 is attributed to the cross-ring cleavage of the sugar moiety, indicating the loss of the dicarboxylic acid portion. researchgate.net Another major fragment appears at m/z 241.10, which corresponds to the 9-carboxy-3-hydroxy-4-methyldeca-6,8-dienoate side chain. researchgate.net This ion can further undergo a characteristic loss of carbon dioxide (CO₂), a common fragmentation for carboxylic acids, to produce a product ion at m/z 197.12. researchgate.net

Matching the MS/MS spectrum of a purified standard to the spectrum of the compound found within a complex mixture, such as a black walnut extract, confirms the identity of this compound in the sample. researchgate.net This fragmentation data is instrumental in the structural elucidation and positive identification of the compound in various botanical sources.

Table 1: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structural Fragment |

|---|---|---|

| 592.20 ([M-H]⁻) | 343.14 | Result of cross-ring cleavage of the sugar moiety |

| 592.20 ([M-H]⁻) | 241.10 | 9-carboxy-3-hydroxy-4-methyldeca-6,8-dienoate |

| 241.10 | 197.12 | Loss of carbon dioxide (CO₂) from the m/z 241.10 fragment |

Data derived from studies on purified this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying and quantifying compounds containing chromophores—parts of a molecule that absorb light. The structure of this compound contains multiple chromophoric systems, leading to a distinct UV absorption profile.

The UV spectrum of this compound, typically recorded in a solvent like methanol, shows a characteristic maximum absorption (λmax) at approximately 267 nm. researchgate.netresearchgate.net This absorption is attributed to the presence of two primary chromophores in its structure:

The Quinoline (B57606) Moiety: The 2-oxo-1,3-dihydroquinoline-4-carboxylic acid part of the molecule is an aromatic system that strongly absorbs UV light.

The Conjugated Diene System: The dicarboxylic acid side chain contains a conjugated diene (two adjacent double bonds), which also contributes to the UV absorption in this region.

The specific wavelength and intensity of the absorption provide valuable information for both the qualitative identification and quantitative analysis of this compound in various samples, such as in HPLC-UV analysis of plant extracts. nih.gov

Table 2: UV-Vis Spectroscopic Data for this compound

| Compound | Solvent | λmax (nm) |

|---|---|---|

| This compound | Methanol (MeOH) | ~267 |

Data obtained from UHPLC-UV analysis. researchgate.netresearchgate.net

Chiroptical Methods (Optical Rotation) for Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules. This compound is a complex chiral molecule with multiple stereocenters, as reflected in its full chemical name: 4-((2S,3R,4S,5S,6R)-6-(((2E,4E,8R)-9-carboxy-8-hydroxy-2,7-dimethylnona-2,4-dienoyl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)oxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid. nih.gov The specific spatial orientation of these centers is critical to the molecule's identity and biological function.

Optical rotation is a key chiroptical measurement that quantifies the extent to which a chiral compound rotates the plane of polarized light. wikipedia.orgmasterorganicchemistry.com The measurement is performed using a polarimeter, and the result is expressed as a specific rotation ([α]), which is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, solvent, and light wavelength, often the sodium D-line at 589 nm). wikipedia.org A positive value indicates dextrorotation (clockwise), while a negative value signifies levorotation (counter-clockwise). glycodata.org

Identification and Characterization of this compound Analogs and Related Compounds

During the phytochemical analysis of natural sources rich in this compound, particularly walnuts (Juglans regia), several structurally related analogs have also been isolated and characterized. These compounds often share the core structural motifs of this compound but differ in aspects such as glycosylation or modifications to the side chains. The identification of these analogs provides insight into the biosynthetic pathways within the plant and expands the chemical diversity of this family of compounds.

Studies involving the systematic separation of walnut kernel extracts have led to the identification of the following natural analogs:

Glansreginin B: A closely related compound isolated alongside this compound. tandfonline.com

Glansreginin C: An analog with a reported molecular formula of C₄₄H₅₂O₂₁N₂ and a specific rotation of [α]D23 -143°. tandfonline.com

Glansreginic acid: This compound appears to be a related aglycone or a precursor molecule. tandfonline.com

Glansreginic acid 8-O-β-D-glucoside: A glycosylated form of Glansreginic acid, indicating further enzymatic modification within the plant. tandfonline.com

The presence of these related structures suggests a common biosynthetic origin. Characterizing these analogs is important for understanding the complete chemical profile of the source plant and for structure-activity relationship studies.

**Table 3: Natural Analogs of this compound from *Juglans regia***

| Compound Name | Notes |

|---|---|

| Glansreginin B | Co-isolated with this compound |

| Glansreginin C | Characterized by molecular formula and optical rotation |

| Glansreginic acid | A related acid derivative |

| Glansreginic acid 8-O-β-D-glucoside | A glycoside of Glansreginic acid |

Source: Phytochemical investigation of walnut (Juglans regia). tandfonline.com

Chemotaxonomic Significance of this compound in Plant Species

Chemotaxonomy is the classification of plants based on their chemical constituents. Certain compounds or classes of compounds are unique to specific plant families, genera, or species, making them valuable chemical markers. This compound has emerged as a significant chemotaxonomic indicator, particularly for the genus Juglans.

This compound is consistently found in high concentrations in the kernels of English walnuts (Juglans regia) and has been documented as a key indicator component of their quality. nih.govscielo.br Its presence has been confirmed across numerous commercial English walnut varieties. nih.gov The compound is also present, though often at lower concentrations, in the kernels of black walnuts (Juglans nigra), with levels varying among different cultivars. nih.govnih.govku.edu

Biosynthetic Pathways of Glansreginin a

Proposed Biosynthetic Origin of Glansreginin A (Ellagitannin Framework)

This compound is an ellagitannin, a class of hydrolyzable tannins. The biosynthesis of all ellagitannins, including this compound, is believed to originate from pentagalloylglucose (B1669849) (PGG). researchgate.net The formation of the characteristic hexahydroxydiphenoyl (HHDP) group, a key structural feature of ellagitannins, is thought to occur through the oxidative coupling of two galloyl groups on a glucose core. researchgate.netnih.gov This initial step is a critical branch point from the biosynthesis of gallotannins, which involves the addition of further galloyl units through depside linkages. researchgate.net

While the complete biosynthetic pathway for complex ellagitannins like this compound is not fully elucidated, it is understood to involve a series of modifications to the initial PGG molecule. mdpi.com The glucose ring of PGG can adopt two different conformations, which influences the positions of the galloyl groups and their subsequent reactions. researchgate.net The conversion of a dehydrohexahydroxydiphenoyl (DHHDP) group to an HHDP group has been proposed as a potential step in the biosynthesis of some ellagitannins, suggesting that the pathway may involve both oxidation and reduction reactions. nih.gov this compound has been identified as a major phenolic component in walnuts (Juglans regia), alongside other ellagitannins like pedunculagin (B3056322) and casuarictin. science.govmdpi.comnih.gov

Involvement of Phenylpropanoid and Shikimate Pathways in Precursor Formation

The fundamental building blocks for this compound are derived from primary metabolic pathways, specifically the shikimate and phenylpropanoid pathways. mdpi.com The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. wikipedia.orgebi.ac.uk Chorismate is a crucial precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov

Phenylalanine, produced via the shikimate pathway, serves as the entry point into the phenylpropanoid pathway. mdpi.comnih.gov This pathway is responsible for the synthesis of a wide array of phenolic compounds in plants. nih.gov The initial steps of the phenylpropanoid pathway convert phenylalanine into various intermediates that ultimately lead to the formation of gallic acid, the key phenolic unit in this compound. mdpi.comresearchgate.net The entire process begins with carbohydrates from the Calvin cycle. mdpi.com

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic reactions. While the specific enzymes directly responsible for the final assembly of this compound are not all known, the key enzymatic activities involved in the formation of its precursors are well-characterized. nih.govresearchgate.net

Phenylalanine Ammonia-Lyase (PAL) Activity

The first committed step in the phenylpropanoid pathway is catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comnih.gov PAL deaminates L-phenylalanine to produce trans-cinnamic acid. mdpi.com This reaction is a critical regulatory point in the biosynthesis of most phenylpropanoid compounds. nih.gov Transcriptome analysis in walnut endopleura has shown that the expression of PAL genes is highest at maturity, coinciding with the rapid synthesis and accumulation of polyphenols. nih.govresearchgate.net

Cinnamate (B1238496) 4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Functions

Following the action of PAL, cinnamate 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to yield p-coumaric acid. mdpi.comnih.gov Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by converting it to its corresponding CoA-thioester, 4-coumaroyl-CoA. mdpi.comnih.gov Like PAL, the expression of C4H and 4CL genes in walnut endopleura peaks at maturity. nih.govresearchgate.net

Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid Hydroxylases (F3H, F3'H), and Flavonol Synthase (FLS) Related Activities

While these enzymes are primarily associated with flavonoid biosynthesis, the pathways for different classes of polyphenols are interconnected. mdpi.comresearchgate.net Chalcone synthase (CHS) and chalcone isomerase (CHI) are key enzymes in the flavonoid branch of the phenylpropanoid pathway. researchgate.netscispace.com Flavonoid hydroxylases (F3H, F3'H) and flavonol synthase (FLS) are also involved in modifying the flavonoid skeleton. researchgate.net Overexpression of these genes has been shown to increase polyphenol accumulation in plants. nih.gov In walnut endopleura, the expression patterns of CHS, CHI, and F3H are similar to those of the upstream phenylpropanoid genes, with the highest levels observed at maturity. nih.govresearchgate.net

Genetic Regulation of this compound Biosynthesis

The biosynthesis of ellagitannins, including this compound, is under tight genetic control. oup.com This regulation occurs primarily at the transcriptional level, with various transcription factors modulating the expression of the biosynthetic genes. nih.govfrontiersin.org

Studies in walnut have identified several transcription factors that play a role in regulating polyphenol synthesis. nih.govresearchgate.net The MYB family of transcription factors, in particular, has been shown to be important. mdpi.com For instance, the transcription factor MYB111 has been found to play a significant role in the synthesis of polyphenols in walnut endopleura. nih.govresearchgate.netmdpi.com Its expression is positively correlated with the accumulation of certain flavonoids and proanthocyanidins. nih.govresearchgate.net The expression of genes involved in the shikimate pathway can also be regulated by developmental cues and environmental stimuli. frontiersin.org

Identification of Biosynthetic Gene Clusters

While a specific biosynthetic gene cluster (BGC) exclusively responsible for this compound has not been definitively isolated and characterized, significant progress has been made in identifying the genes involved in the overarching polyphenol synthesis pathway from which it is derived. frontiersin.org The sequencing of the Juglans regia genome has provided a foundational resource for discovering genes related to the synthesis of nonstructural polyphenols, including the precursors to hydrolysable tannins like glansreginins. researchgate.net

A pivotal study combined metabolome and transcriptome analysis of the developing walnut endopleura, the tissue rich in these compounds. nih.gov This research identified a total of 49 unigenes that are believed to be related to polyphenol synthesis. nih.govmdpi.comresearchgate.net The expression levels of genes encoding key enzymes in the phenylpropanoid and flavonoid biosynthesis pathways were found to be highest at the mature stage of the endopleura, coinciding with the rapid accumulation of polyphenols. mdpi.comresearchgate.net

These identified genes encode for critical enzymes that build the molecular precursors for complex tannins. The expression patterns of the following enzymes were found to be similar and highly correlated with polyphenol production:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumarate-CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase (CHI)

Flavanone 3-hydroxylase (F3H)

Leucoanthocyanidin dioxygenase (LDOX)

Anthocyanidin reductase (ANR)

This coordinated expression suggests that these genes form part of a functional cluster or a regulon that directs the flow of metabolites from phenylalanine through the phenylpropanoid pathway to produce the diverse polyphenols found in walnuts, including this compound. nih.govnih.gov

Transcription Factors (MYB, bHLH, WD40) Modulating Biosynthesis

The expression of biosynthetic genes is intricately regulated by transcription factors (TFs). In plants, a primary regulatory mechanism for flavonoid and tannin biosynthesis is the MYB-bHLH-WD40 (MBW) protein complex. nih.govnih.gov This complex binds to the promoter regions of structural genes, activating their transcription. mdpi.com

Transcriptome analysis of walnut endopleura has identified several TFs that are likely involved in modulating the biosynthesis of this compound and other polyphenols. nih.gov Among these, the transcription factor MYB111 has been identified as playing a particularly important role. nih.govdntb.gov.ua The expression pattern of a gene identified as MYB111 (Jr02G12175) was shown to be positively correlated with the accumulation patterns of key polyphenols such as quercetin, kaempferol, and proanthocyanidins, indicating its central role as a regulator in the pathway. nih.govresearchgate.net

Further analysis has implicated other TFs from the MYB, bHLH, and WD40 families in this regulatory network. Differentially expressed genes belonging to these families have been identified in developing walnuts, suggesting their involvement in controlling polyphenol synthesis. researchgate.net These include:

MYB family: MYB5, MYB111

bHLH family: EGL3, TT8

WD40 family: TTG1

Other TFs: TT1, TT2, TT16

The identification of these regulatory proteins, particularly the components of the MBW complex (MYB, bHLH, and WD40 proteins), provides critical insight into the molecular switches that control the production of this compound. nih.govresearchgate.net

Comparative Biosynthetic Routes of Related Compounds (e.g., Glansreginin B, C)

This compound belongs to a family of structurally related compounds, including Glansreginin B and Glansreginin C, all isolated from walnuts. While detailed studies directly comparing the biosynthetic pathways of these specific molecules are limited, inferences can be drawn from their structural similarities and the general principles of polyphenol biosynthesis.

It is highly probable that Glansreginins A, B, and C share a common early biosynthetic pathway. This core pathway begins with primary metabolites and proceeds through the shikimate and phenylpropanoid pathways to generate foundational phenolic structures. The structural diversity among these related compounds likely arises in the later stages of biosynthesis through the action of specific "tailoring" enzymes. These enzymes would catalyze distinct modifications such as hydroxylations, glycosylations, or acylations, leading to the different final structures of this compound, B, and C.

The concept of a shared pathway followed by divergent tailoring steps is a common theme in the biosynthesis of natural product families. nih.gov For instance, this compound is described as a dicarboxylic acid derivative, and its close relative Glansreginin B is often isolated and quantified alongside it, suggesting they are products of a closely linked or slightly branched pathway. scielo.br The specific enzymes that differentiate the synthesis of Glansreginin B or C from this compound have yet to be characterized. Identifying the specific transferases or oxidoreductases responsible for these final modifications will be key to fully elucidating the comparative biosynthetic routes of the glansreginin family.

Total Synthesis and Synthetic Methodologies for Glansreginin a

Retrosynthetic Strategies for Glansreginin A

A retrosynthetic analysis of this compound would likely disconnect the molecule at key functional groups to reveal simpler, more readily available starting materials. Given the structure, which includes a quinoline (B57606) derivative, a sugar moiety, and a dicarboxylic acid chain, several disconnections are plausible. A primary disconnection could occur at the glycosidic bond, separating the aglycone from the glucose derivative. Further disconnection of the ester linkage would separate the dicarboxylic acid side chain from the sugar. The quinoline core itself could be assembled through established methods such as the Friedländer annulation or a Conrad-Limpach synthesis. The stereochemically rich glucose moiety would likely be derived from the chiral pool, using commercially available glucose or a derivative thereof. The dicarboxylic acid chain, with its stereocenters and conjugated diene system, would require a carefully planned stereocontrolled synthesis.

Key Reaction Methodologies in Proposed Synthetic Routes

The successful synthesis of this compound would rely on a toolbox of modern synthetic reactions to control stereochemistry and construct the complex architecture.

The numerous stereocenters in this compound necessitate the use of highly stereoselective and enantioselective reactions. For the dicarboxylic acid portion, chiral auxiliaries, substrate-controlled diastereoselective reactions, or asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation) would be crucial for establishing the correct relative and absolute stereochemistry. The stereochemistry of the glucose unit would likely be pre-determined from the starting material, but its installation onto the quinoline core would require a stereocontrolled glycosylation reaction.

Synthesis of this compound Analogs and Molecular Probes

The synthesis of analogs of this compound would be invaluable for structure-activity relationship (SAR) studies and for developing molecular probes to investigate its biological targets. nih.gov A flexible synthetic route would allow for the modification of various parts of the molecule. For instance, analogs with different substitution patterns on the quinoline ring could be prepared to probe the importance of this moiety for biological activity. The dicarboxylic acid chain could be varied in length or stereochemistry to understand its role in binding to potential protein targets. Furthermore, the glucose unit could be replaced with other sugars to assess the significance of the carbohydrate portion. The synthesis of fluorescently-labeled or biotinylated analogs would provide powerful tools for identifying the cellular binding partners of this compound.

Challenges and Future Directions in Synthetic Access to this compound

The primary challenge in the synthesis of this compound lies in the stereocontrolled assembly of its multiple components. The development of a convergent synthetic route, where the main fragments are synthesized separately and then coupled together, would be a key strategy. Overcoming the steric hindrance in the key bond-forming reactions, particularly the glycosylation and esterification steps, will be critical. Future research in this area will likely focus on the development of highly efficient and stereoselective methods to address these challenges. The successful total synthesis of this compound would not only provide access to this biologically interesting molecule for further study but also showcase the power of modern organic synthesis.

Mechanistic Investigations of Glansreginin A S Biological Activities

Molecular Target Identification and Validation

Enzyme Inhibition Kinetics (e.g., AChE, BChE)

Glansreginin A has been identified as a potential inhibitor of acetylcholinesterase (AChE) through bio-affinity ultrafiltration techniques combined with mass spectrometry. nih.gov While it is recognized as an active compound targeting AChE, specific kinetic data such as IC50 or Ki values for this compound's direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively detailed in the currently available research. Studies have successfully identified this compound in walnut extracts that exhibit inhibitory activity against these enzymes, but they often report the IC50 values for the total extract rather than the isolated compound. researchgate.net For instance, one study screened walnut kernel extract and identified this compound as one of three active compounds that could bind to AChE. nih.gov However, the subsequent quantitative inhibition analysis focused on another identified compound, ellagic acid, which had an IC50 value of 1.486 mg/mL on AChE. nih.gov

Protein-Ligand Interaction Studies (e.g., Molecular Docking)

Molecular docking studies have been employed to understand the binding mechanisms of various compounds with cholinesterase enzymes. While specific, detailed docking analyses for this compound are not broadly published, related research on compounds from walnut kernel, where this compound is a key component, provides insights. nih.gov For example, docking studies of ellagic acid, a co-constituent with this compound in active walnut extracts, revealed that it binds to the active site of AChE. nih.govrj-robbins.com It forms hydrogen bonds with amino acid residues ASP 74, TYR 133, and GLU 202, and establishes pi-pi stacking interactions with TRP 86. rj-robbins.com Such studies are crucial as they predict how ligands like this compound might fit into the catalytic or peripheral anionic sites of these enzymes, an interaction essential for inhibiting acetylcholine (B1216132) degradation. rj-robbins.comresearchgate.net

Modulation of Cellular Signaling Pathways by this compound

Cell Cycle Regulation and Arrest in Preadipocytes (G0/G1 Phase)

This compound has demonstrated a significant, dose-dependent inhibitory effect on the proliferation of 3T3-L1 preadipocytes. scielo.br This anti-proliferation activity is achieved by inducing cell cycle arrest, specifically in the G0/G1 phase. scielo.brscielo.br Flow cytometry analysis of 3T3-L1 preadipocytes treated with varying concentrations of this compound for 48 hours showed a substantial increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase. scielo.br This indicates that this compound effectively blocks the transition of cells from the G1 to the S phase, thereby halting cell proliferation. scielo.br

Effect of this compound on Cell Cycle Distribution in 3T3-L1 Preadipocytes

| This compound Concentration (µg/mL) | Percentage of Cells in G0/G1 Phase (%) |

|---|---|

| Control (0) | 53.6 |

| 300 | 64.6 |

| 400 | 69.0 |

| 500 | 69.2 |

Data from a study on 3T3-L1 preadipocytes treated for 48 hours. scielo.br The increase in the G0/G1 cell fraction is dose-dependent.

Gene Expression Modulation (e.g., G0/G1 phase key genes)

To further elucidate the mechanism behind G0/G1 phase arrest, the effect of this compound on the expression of key cell cycle regulatory genes was investigated. researchgate.net Research showed that this compound significantly down-regulates the expression of crucial G0/G1 phase genes in 3T3-L1 preadipocytes. researchgate.net These genes include Cyclin D1, Cyclin E1, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6. researchgate.net The suppression of these genes, which are essential for driving the cell through the G1 phase and initiating DNA synthesis in the S phase, provides a molecular basis for the observed cell cycle arrest. researchgate.net

Modulation of G0/G1 Phase Gene Expression by this compound

| Gene | Concentration for Significant Down-regulation (µg/mL) |

|---|---|

| Cyclin E1 | 300 |

| CDK2 | 300 |

| CDK4 | 300 |

| CDK6 | 400 |

| Cyclin D1 | 500 |

Effective concentrations of this compound that cause significant down-regulation of key cell cycle genes in 3T3-L1 preadipocytes. researchgate.net

Role in Anti-inflammatory Signaling (e.g., Microglia Activation)

This compound has been shown to possess neuroprotective effects by exerting anti-inflammatory actions in the brain. tandfonline.com In studies using lipopolysaccharide (LPS)-induced inflammatory mouse models, oral administration of this compound was found to prevent the hyper-activation of microglia in the hippocampus. tandfonline.comnih.gov Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation and neuronal damage. rsc.orgmdpi.com The ability of this compound to suppress microglial activation suggests it can modulate inflammatory signaling pathways within the brain. tandfonline.comnih.gov While specific pathways modulated by this compound in microglia (such as NF-κB or JNK MAPK) are still under investigation, its inhibitory effect on microglia activation is a key aspect of its anti-inflammatory properties. nih.govnih.gov

Interaction with Antioxidant Response Element (ARE) Signaling Pathways

Investigations into the bioactivity of this compound have explored its potential to modulate cellular defense mechanisms, including the antioxidant response element (ARE) signaling pathway. nih.govresearchgate.net The ARE is a critical regulatory element in the promoter region of genes that encode for phase II detoxification enzymes and cytoprotective proteins, which are activated by the transcription factor Nrf2 in response to oxidative stress. researchgate.net However, studies performing in vitro bioassays have concluded that this compound does not exhibit antioxidant activities and does not induce the activity of the ARE signaling pathway. nih.govresearchgate.netresearchgate.netumsystem.edu This lack of induction was observed in HepG2-ARE cells, a common model for assessing ARE activation. researchgate.netresearchgate.net These findings suggest that the biological effects of this compound are not mediated through the direct activation of the Nrf2/ARE pathway. nih.govresearchgate.netresearchgate.netumsystem.edu

Cellular Permeability and Subcellular Localization Studies

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. Studies on this compound have examined its effect on the membrane permeability of mammalian cells. In one study using 3T3-L1 preadipocytes, the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, was measured after treatment with this compound. scielo.br The results showed that at concentrations ranging from 50 µg/mL to 500 µg/mL, this compound did not cause a significant change in the LDH release rate. scielo.brresearchgate.net This indicates that the compound does not disrupt the membrane permeability of these cells and that its observed anti-proliferative effects are not achieved by altering this pathway. scielo.brscielo.br

Currently, there is no direct information available from the reviewed scientific literature regarding the specific subcellular localization of this compound following cellular uptake.

| Concentration of this compound | Observation | Implication |

| 50 µg/mL - 500 µg/mL | No significant change in LDH release rate. scielo.brresearchgate.net | Does not significantly affect cell membrane permeability. scielo.br |

Mechanisms of Antibacterial Activity Against Gram-Positive Pathogens

This compound has been identified as possessing moderate antibacterial properties, specifically against Gram-positive pathogens. nih.govresearchgate.netumsystem.edu In vitro bioassays have demonstrated its activity against bacteria such as Staphylococcus aureus and Bacillus anthracis. nih.govresearchgate.netresearchgate.netmdpi.com The discovery of this compound as a novel antibacterial compound in black walnuts was achieved through metabolomics approaches coupled with bioassay-guided fractionation. umsystem.edunih.gov

| Pathogen | Type | Activity Observed |

| Staphylococcus aureus | Gram-positive | Moderate antibacterial activity. nih.govresearchgate.netresearchgate.netumsystem.edu |

| Bacillus anthracis | Gram-positive | Moderate antibacterial activity. nih.govresearchgate.netresearchgate.netmdpi.com |

One of the proposed mechanisms for the antibacterial action of phenolic compounds, a class to which this compound is related, involves the disruption of the bacterial membrane structure. rsc.orgresearchgate.net This disruption can compromise the integrity of the cell, leading to the leakage of intracellular components and ultimately bacterial cell death. mdpi.com Tannins, which are also found in walnuts, are known to exert antimicrobial effects by disrupting microbial cell walls and membranes. mdpi.commdpi.com While this mechanism is suggested for phenolics and tannins generally, further specific studies are required to definitively confirm it for this compound. rsc.orgresearchgate.net

Pre Clinical Biological Activities of Glansreginin a

In Vitro Biological Activity Spectrum

In vitro assays have been instrumental in characterizing the bioactivity of purified Glansreginin A, distinguishing its effects from the complex mixture of compounds found in crude walnut extracts.

This compound has demonstrated moderate antibacterial properties, specifically against certain Gram-positive bacteria. researchgate.netnih.govumsystem.edu In agar-well diffusion assays, this compound inhibited the growth of Staphylococcus aureus and Bacillus anthracis. researchgate.netmdpi.com These findings identify this compound as a contributor to the antibacterial profile of black walnut kernels. rsc.orgresearchgate.net Studies using a metabolomics approach combined with bioassay-guided fractionation pinpointed this compound as one of the key compounds responsible for the antibacterial action of walnut extracts against S. aureus. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Assay Method | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Agar-well diffusion | Moderate inhibitory activity | researchgate.net, nih.gov, umsystem.edu |

| Bacillus anthracis | Agar-well diffusion | Moderate inhibitory activity | researchgate.net, nih.gov, umsystem.edu |

The effect of this compound on cell proliferation has been specifically investigated in 3T3-L1 preadipocytes, a recognized cell model for studying fat metabolism. scielo.br Treatment with this compound resulted in a significant, dose-dependent inhibition of 3T3-L1 preadipocyte proliferation after 24 and 48 hours. scielo.brresearchgate.netresearchgate.net As the concentration of this compound increased from 50 µg/mL to 500 µg/mL, the survival rate of these cells decreased from approximately 94% to 75%. scielo.brresearchgate.net

Further investigation into the mechanism revealed that this compound induces cell cycle arrest at the G0/G1 phase. scielo.brscielo.br This blockage was associated with the downregulation of key cell cycle regulatory genes, including Cyclin D1, Cyclin E1, CDK2, CDK4, and CDK6, at concentrations ranging from 300 µg/mL to 500 µg/mL. scielo.br Despite the decrease in cell number, staining assays indicated that this compound may not induce apoptosis in these cells. scielo.br

Table 2: Effect of this compound on 3T3-L1 Preadipocyte Viability

| Concentration (µg/mL) | Treatment Duration | Cell Survival Rate (%) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 50 | 24h / 48h | ~94% | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

| 100 | 24h / 48h | Decreasing | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

| 200 | 24h / 48h | Decreasing | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

| 300 | 24h / 48h | Decreasing | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

| 400 | 24h / 48h | Decreasing | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

| 500 | 24h / 48h | ~75% | Cell cycle arrest at G0/G1 | scielo.br, researchgate.net |

Contrary to some initial suggestions based on crude extracts, studies on purified this compound have shown that the compound itself lacks significant antioxidant activity. scielo.brscielo.br Specific in vitro bioassays, including those measuring DPPH radical scavenging effects and SOD-like activity, have demonstrated that this compound does not possess antioxidant capabilities. researchgate.netmdpi.com Furthermore, it did not induce the activity of the antioxidant response element (ARE) signaling pathway in HepG2-ARE cells. researchgate.netnih.gov

Table 3: Antioxidant Activity Assessment of this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | No antioxidant activity | researchgate.net, mdpi.com |

| SOD-like Activity | No antioxidant activity | researchgate.net |

| Antioxidant Response Element (ARE) Signaling | No induction of activity | researchgate.net, nih.gov |

The antiproliferative potential of this compound has been evaluated against several cell lines. Research indicates that the compound does not exert antiproliferative effects on the growth of tumorigenic alveolar epithelial cells or non-tumorigenic lung fibroblast cells. researchgate.netnih.govumsystem.edudntb.gov.ua This specificity suggests that its growth-inhibitory actions, such as those seen in 3T3-L1 preadipocytes, are not a general cytotoxic effect but are likely cell-type dependent.

Table 4: Antiproliferative Screening of this compound

| Cell Line Type | Specific Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Tumorigenic | Alveolar epithelial cells | No antiproliferative effect | researchgate.net, nih.gov, umsystem.edu |

| Non-tumorigenic | Lung fibroblast cells | No antiproliferative effect | researchgate.net, nih.gov, umsystem.edu |

While direct in vitro studies are limited, research on walnut extracts rich in this compound has provided preliminary indications of several other biological activities. scielo.brscielo.br this compound has been linked to potential anti-inflammatory, antiatherogenic, and antinociceptive effects, largely based on its presence in bioactive walnut fractions. nih.gov These observations are often derived from studies on complex extracts where this compound is a prominent, though not the sole, component. nih.govscielo.br

In Vivo Pharmacological Models (Non-Human)

The anti-inflammatory potential of this compound has been explored in a non-human in vivo model. In a study using lipopolysaccharide (LPS)-induced systemic inflammatory model mice, oral administration of this compound was shown to have a neuroprotective effect. tandfonline.comnih.gov The administration of the compound resulted in a significant suppression of both LPS-induced abnormal behaviors and the LPS-induced hyper-activation of microglia in the hippocampus. rsc.orgtandfonline.comnih.gov These findings suggest that this compound can exert neuroprotective effects, likely through an anti-inflammatory mechanism within the brain. tandfonline.comnih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Bacillus anthracis |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Superoxide dismutase (SOD) |

| Cyclin D1 |

| Cyclin E1 |

| Cyclin-dependent kinase 2 (CDK2) |

| Cyclin-dependent kinase 4 (CDK4) |

| Cyclin-dependent kinase 6 (CDK6) |

Neuroprotective Effects in Lipopolysaccharide (LPS)-Induced Inflammatory Mouse Models

This compound, a dicarboxylic acid derivative primarily found in walnuts, has demonstrated notable neuroprotective capabilities through its anti-inflammatory effects in the brain. tandfonline.comscielo.br Studies utilizing lipopolysaccharide (LPS)-induced inflammatory mouse models have been instrumental in revealing these properties. Systemic injection of LPS, an endotoxin (B1171834) from gram-negative bacteria, is a widely used method to provoke a robust inflammatory response in research animals, leading to neuroinflammation, microglial activation, and subsequent behavioral and cognitive dysfunctions. tandfonline.com

Research has shown that the administration of this compound can exert a neuroprotective effect by mitigating the inflammatory cascade in the brain. tandfonline.comtandfonline.comnih.gov The underlying mechanism is believed to be its ability to counter inflammation within the central nervous system. scielo.br Inflammation, while a crucial protective response, can become detrimental when it is excessive or chronic, contributing to the pathology of neurodegenerative diseases. tandfonline.com Microglia, the primary immune cells of the brain, play a central role in neuroinflammation by producing inflammatory mediators. tandfonline.com The neuroprotective activity of this compound is linked to its capacity to modulate the response of these cells, thereby reducing the harmful effects of neuroinflammation. tandfonline.comtandfonline.comnih.gov

Modulation of Behavioral and Microglial Responses in Animal Models

The neuroprotective effects of this compound are further evidenced by its ability to modulate both behavioral and cellular responses in animal models of neuroinflammation. tandfonline.comnih.gov In studies using LPS-induced inflammatory mice, this compound administration was found to prevent abnormal behaviors and suppress the hyper-activation of microglia in the hippocampus, a brain region critical for learning and memory. tandfonline.comresearchgate.net

One of the key behavioral changes observed in LPS-injected mice is altered locomotive activity, often manifesting as sickness behavior. tandfonline.com In an open field test, mice treated with LPS showed significantly increased locomotive activity compared to control groups. Oral administration of this compound was shown to effectively suppress this LPS-induced hyperactivity, indicating a normalization of behavior. tandfonline.com

Table 1: Effect of this compound on Locomotor Activity in LPS-Induced Inflammatory Mouse ModelsThis table summarizes the findings from an open field test, showing how this compound administration affects the total time of immobility, a measure of locomotive behavior.

| Treatment Group | Observed Effect on Immobility Time | Significance vs. LPS Group |

|---|---|---|

| Control (CON) | Baseline immobility | N/A |

| Lipopolysaccharide (LPS) | Significantly decreased immobility (increased locomotion) | N/A |

| This compound (Low Dose) + LPS (GA-L) | Significantly increased immobility (suppressed hyperactivity) | p < 0.01 |

| This compound (High Dose) + LPS (GA-H) | Significantly increased immobility (suppressed hyperactivity) | p < 0.05 |

At the cellular level, this compound directly impacts microglia, the brain's resident immune cells. tandfonline.com Following a systemic LPS challenge, microglia become hyper-activated, a state that contributes to neuronal dysfunction and death through the overproduction of inflammatory mediators. tandfonline.com Immunohistochemical analysis has revealed that in LPS-treated mice, microglia in the hippocampus transition to an activated, ameboid morphology and accumulate in the region. Treatment with this compound was found to significantly inhibit this microglial accumulation and activation, suggesting a potent anti-inflammatory effect within the brain. tandfonline.comtandfonline.comresearchgate.net

Comparative Analysis of this compound's Activities with Other Phytochemicals

When compared with other phytochemicals, particularly those also found in walnuts, this compound exhibits a distinct profile of biological activities. Walnuts are a rich source of various bioactive compounds, including ellagitannins (like pedunculagin (B3056322) and casuarictin), ellagic acid, flavonoids, and tocopherols, many of which are known for their strong antioxidant properties. mdpi.comnih.govnih.gov

A key point of differentiation is this compound's lack of significant antioxidant activity. researchgate.netnih.govresearchgate.net While compounds like ellagic acid are powerful antioxidants that can neutralize a wide array of free radicals, studies on this compound have shown it does not possess these capabilities. scielo.brresearchgate.net Similarly, the gut microbiota-derived metabolites of walnut ellagitannins, known as urolithins (e.g., Urolithin A and Urolithin B), are associated with potent antioxidant and anti-inflammatory effects. mdpi.comnih.gov In contrast, the primary neuroprotective mechanism of this compound appears to be its direct anti-inflammatory action rather than free-radical scavenging. tandfonline.comscielo.br

However, this compound does possess other biological activities. It has demonstrated moderate antibacterial effects, specifically against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. researchgate.netumsystem.edu This contrasts with many other walnut polyphenols that are primarily studied for their antioxidant and anti-inflammatory benefits. nih.gov

Furthermore, this compound is considered a characteristic and indicator component of walnuts (Juglans regia and Juglans nigra) because it is found as a major constituent in the kernel, while being absent or in very low quantities in other common nuts like almonds, pistachios, and cashews. tandfonline.comresearchgate.net While compounds like ellagic acid are widespread in the plant kingdom, the unique presence of this compound in walnuts makes it a specific marker for this nut. tandfonline.comscielo.br Some studies have also reported its potential to inhibit the proliferation of preadipocytes, suggesting a role in metabolic regulation not commonly associated with other walnut tannins like casuarinin (B1208647) or pedunculagin. scielo.br

Structure Activity Relationship Sar Studies and Structural Optimization of Glansreginin a

Systematic Chemical Modifications of the Glansreginin A Scaffold

Systematic chemical modification of the this compound scaffold is a critical step in optimizing its biological activity. This process involves the synthesis of a library of analogs where specific parts of the molecule are altered to probe their importance. For this compound, a dicarboxylic acid derivative with a quinoline (B57606) core, key areas for modification would include the two carboxylic acid groups, the aromatic ring system, and the aliphatic side chain. Strategies would involve esterification or amidation of the carboxyl groups to alter polarity and hydrogen bonding capacity, substitution on the quinoline ring to explore electronic and steric effects, and modification of the side chain's length or rigidity to optimize binding orientation within a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Although specific QSAR studies for this compound analogs are not yet extensively published, the methodology would be invaluable for its optimization. Such a study would involve compiling a dataset of synthesized this compound derivatives and their measured biological activities (e.g., IC50 values). Molecular descriptors—representing physicochemical, electronic, and topological properties—would be calculated for each analog. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. nih.govmdpi.com This model could subsequently be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency and guiding the design of more effective derivatives. nih.gov

Computational and Biophysical Approaches to this compound-Target Interactions

Computational and biophysical methods are instrumental in understanding how this compound interacts with its biological targets at a molecular level. These approaches provide detailed insights that are often unattainable through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This method has been applied to this compound to explore its therapeutic potential. Studies have shown that this compound is a main function-related active marker in walnut kernel, with its binding interactions analyzed against key protein targets in Alzheimer's disease. nih.gov Specifically, it has been identified as a potential cholinesterase inhibitor through these simulations. nih.gov

In other computational screenings, this compound demonstrated a significant binding affinity for the enzyme aromatase, a target in breast cancer therapy. biorxiv.org It also showed a high affinity for the melatonin (B1676174) receptor 2 (MT2) but a lower affinity for the STING (Stimulator of Interferon Genes) protein compared to known agonists. biorxiv.org These findings highlight the compound's potential for multi-target interactions and provide a structural basis for its observed biological activities.

Table 1: Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | Predicted Binding Affinity (kJ/mol) | Therapeutic Area | Source |

|---|---|---|---|

| Aromatase | -158.16 | Breast Cancer | biorxiv.org |

| Melatonin Receptor 2 (MT2) | -150.348 | Various | biorxiv.org |

| STING (agonist target) | -118.735 | Immunology/Oncology | biorxiv.org |

Strategies for Enhancing Potency and Selectivity of this compound Derivatives

Enhancing the potency and selectivity of this compound is the ultimate goal of structural optimization. Based on SAR and computational data, several strategies can be employed. Structure-based drug design, using docking models as a guide, allows for the rational modification of the scaffold to improve interactions with the target's active site. For example, if a specific hydrogen bond is identified as crucial but suboptimal, the corresponding functional group on this compound can be modified to create a more ideal interaction. Selectivity can be enhanced by exploiting differences in the active sites of target and off-target proteins. Introducing bulky or specific functional groups that create favorable interactions with the desired target but cause steric clashes with off-targets is a common and effective strategy for improving the compound's therapeutic profile.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glansreginin B |

| Glansrin D |

| Ellagic acid |

| Gallic acid |

| Pedunculagin (B3056322) |

| Casuarictin |

| Urolithin A |

| Urolithin B |

| Serotonin |

| Rosmarinic acid |

| Catechin hydrate |

| Syringic acid |

| Letrozole |

| Aromasin |

| Testolactone |

| Ramelteon |

| STING-agonist-C11 |

| STING agonist-1 |

| SCHEMBL7562664 |

| Ellagic acid 4-O-xyloside |

| Quercetin |

Analytical Methodologies for Glansreginin a Research and Quantification

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the isolation and analysis of Glansreginin A. Its application ranges from assessing the purity of an isolated compound to quantifying its presence in complex mixtures like nut extracts.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a primary method for the separation and purification of this compound from sources like walnut meal. scielo.brscielo.br Analytical HPLC is also used for quantitative analysis. scielo.br For purification, a semi-preparative setup can be utilized. scielo.br

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. scielo.brscielo.br For instance, studies have successfully employed an XSelect® Peptide CSH™ C18 reverse-phase column (19 mm × 150 mm, 130 Å, 5 μm) for purification. scielo.brscielo.br The mobile phase composition is critical for achieving good separation and typically consists of an aqueous solvent and an organic solvent like methanol (B129727), often with an acid modifier like formic acid to improve peak shape. mdpi.com Detection is commonly performed using a UV detector, with this compound showing characteristic absorption maxima at wavelengths around 264-267 nm. scielo.brscielo.brresearchgate.nettandfonline.com

HPLC analysis is instrumental in botanical profiling, where the chromatogram of a walnut extract can be compared to those of other nuts. In such comparisons, this compound presents as a major, characteristic peak in walnuts, which is absent or minor in other nuts like almonds, pistachios, hazelnuts, and cashews, underscoring its potential as a quality indicator. tandfonline.com A typical retention time for this compound under specific HPLC conditions has been reported to be around 25 minutes. tandfonline.com

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | scielo.br, scielo.br, tandfonline.com |

| Stationary Phase | C18 Column (e.g., XSelect® Peptide CSH™ C18) | scielo.br, scielo.br |

| Detection | UV-Vis Detector | scielo.br, researchgate.net, scielo.br |

| Wavelength | 264-267 nm | scielo.br, researchgate.net, scielo.br, tandfonline.com |

| Application | Separation, Purification, Purity Assessment, Quantification | scielo.br, scielo.br, tandfonline.com |

For highly sensitive and specific quantification of this compound, especially at low concentrations in complex biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govdntb.gov.ua This technique combines the separation power of HPLC (or UHPLC for higher resolution and speed) with the precise mass detection of a mass spectrometer. researchgate.net

The analysis is often performed using a triple quadrupole mass spectrometer, which allows for operation in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. researchgate.net The process involves monitoring a specific precursor-to-product ion transition for this compound. The compound is typically ionized using electrospray ionization (ESI) in negative mode, where it forms a deprotonated molecule [M-H]⁻. scielo.brscielo.brresearchgate.net The mass spectrum of this ion and its subsequent fragmentation (product ions) are used for unambiguous identification and quantification. researchgate.netresearchgate.net For this compound, the full mass spectrum reveals a molecular ion [M-H]⁻ at m/z 943.2973 for a related compound, Glansreginin C, and m/z 592.20 for this compound. researchgate.nettandfonline.com Fragmentation of the sugar moiety can yield product ions at m/z 343.14, while another ion at m/z 241.10 corresponds to 9-carboxy-3-hydroxy-4-methyldeca-6,8-dienoate. researchgate.net

This powerful technique has been successfully used to determine the concentration of this compound in various cultivars of black walnuts (Juglans nigra). researchgate.netnih.gov

Spectroscopic Methods for Analytical Purposes

Spectroscopic methods are indispensable for both the structural elucidation and routine analysis of this compound.

UV-Vis Spectroscopy : As an integral part of an HPLC system's detector, UV-Vis spectroscopy is used for the quantitative analysis of this compound. It relies on the principle that the molecule absorbs light in the ultraviolet-visible range. This compound exhibits distinct absorption maxima (λmax) at approximately 213 nm and 264-267 nm, which are used for its detection and quantification during chromatographic runs. scielo.brresearchgate.nettandfonline.com

Mass Spectrometry (MS) : Beyond its use as a detector for LC, high-resolution mass spectrometry (HR-MS) is critical for determining the exact molecular formula of this compound and its derivatives. tandfonline.com For instance, the molecular formula of Glansreginin C was determined as C₄₄H₅₂O₂₁N₂ based on its HR-ESI-MS data. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For the complete structural characterization of new compounds, 1D (¹H- and ¹³C-) and 2D-NMR spectroscopy are essential. While routine quantification does not employ NMR, it is a foundational analytical tool for identifying and confirming the structure of novel compounds like Glansreginin C. tandfonline.com

Method Validation Parameters (e.g., Limit of Detection, Limit of Quantification)

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. elementlabsolutions.com According to International Conference on Harmonisation (ICH) guidelines, method validation involves evaluating several key parameters. mdpi.com While specific validation data like the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound are not widely published, a typical validation process would assess the following: mdpi.comelementlabsolutions.com

Specificity : The ability to measure the analyte (this compound) accurately in the presence of other components, such as impurities or matrix components. elementlabsolutions.com This is often demonstrated by the separation of the analyte peak from other peaks in the chromatogram. mdpi.com

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, which should be ≥ 0.999. mdpi.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. elementlabsolutions.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. elementlabsolutions.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). elementlabsolutions.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Application of Analytical Methods in Botanical Profiling and Quality Assessment

Analytical methods are vital for the chemical profiling of botanicals and for quality control. HPLC and LC-MS/MS are used to establish a chemical fingerprint of walnut extracts. tandfonline.com this compound has been identified as a key indicator for the quality evaluation of walnuts (Juglans regia). researchgate.nettandfonline.comnih.gov

Comparative HPLC analysis shows that this compound is a major and distinctive component in walnut kernels but is not found in significant amounts in other common nuts, suggesting it can be used to verify the authenticity and quality of walnut products. tandfonline.comnih.gov Furthermore, LC-MS/MS has been applied to quantify the levels of this compound across different walnut cultivars. These studies have revealed significant variability in its concentration, with levels in black walnut kernels ranging from 6.8 mg/kg to 47.0 mg/kg depending on the cultivar. researchgate.netnih.govnih.gov This information is valuable for selecting cultivars for specific applications and for standardizing botanical extracts.

Table 2: this compound Content in Black Walnut (Juglans nigra) Cultivars

| Cultivar | This compound Content (mg/kg) | Source(s) |

|---|---|---|

| Hay | 47.0 ± 4.0 | nih.gov |

| Emma | 38.1 ± 5.3 | nih.gov |

| Thomas | 29.1 ± 4.3 | nih.gov |

| Schessler | 25.3 ± 4.3 | nih.gov |

| Hare | 24.2 ± 5.2 | nih.gov |

| Bowser | 20.4 ± 4.0 | nih.gov |

| Jackson | 6.8 | researchgate.net, nih.gov |

Data presented as mean ± SD where available.

Cell-Based Assays for Functional Quantification

Beyond chemical quantification, cell-based assays are used to measure the biological or functional activity of this compound. scielo.brscielo.br These assays provide insights into the compound's potential mechanisms of action.

Cell Viability and Proliferation Assays : The effect of this compound on cell growth is often assessed using colorimetric assays like the Cell Counting Kit-8 (CCK-8) assay. scielo.brscielo.br This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. It has been used to show that this compound inhibits the proliferation of 3T3-L1 preadipocytes in a dose-dependent manner. scielo.brscielo.br Cytotoxicity is also measured on cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., MRC-5) to determine the half-maximal inhibitory concentration (IC₅₀) values. researchgate.netresearchgate.netup.ac.za

Cell Cycle Analysis : To understand how this compound inhibits cell proliferation, flow cytometry is employed. scielo.brscielo.br Cells are treated with the compound, stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), and analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Studies have shown that this compound can cause cell cycle arrest at the G0/G1 phase in 3T3-L1 preadipocytes. scielo.brscielo.br

Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of genes involved in specific cellular processes, such as the cell cycle. This helps to elucidate the molecular mechanism behind the observed functional effects. scielo.brscielo.br

Antibacterial Assays : The antibacterial activity of this compound can be quantified using methods like the agar-well diffusion assay, where the size of the inhibition zone around a well containing the compound indicates its potency against specific pathogens like Staphylococcus aureus and Bacillus anthracis. researchgate.net

Cell Counting Kit-8 (CCK-8) Proliferation Assays

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine the number of viable cells in a sample, making it a valuable tool for assessing the anti-proliferative effects of compounds like this compound. nih.govijbs.com This assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells, allowing for the quantification of cell viability. nih.gov

In research investigating the impact of this compound on 3T3-L1 preadipocytes, the CCK-8 assay was employed to evaluate its effect on cell proliferation. scielo.brscielo.br The methodology involved seeding 3T3-L1 cells at a density of 3 × 10⁴ cells/mL into 96-well plates. researchgate.net After a 24-hour incubation period, the cells were treated with various concentrations of this compound, ranging from 50 µg/mL to 500 µg/mL, for 24 and 48 hours. scielo.brresearchgate.net A control group with culture medium served as the vehicle control. scielo.br Following the treatment period, the CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader. ijbs.comresearchgate.net

The results demonstrated that this compound exhibited a significant, dose-dependent anti-proliferative activity on the 3T3-L1 preadipocytes at both 24 and 48-hour time points. scielo.brscielo.br As the concentration of this compound increased, the survival rate of the cells decreased. Specifically, after 48 hours of treatment, the cell survival rate dropped from 94% at a concentration of 50 µg/mL to 75% at 500 µg/mL. scielo.br The inhibitory effect was also observed to increase with the duration of exposure. scielo.br

| This compound Concentration (µg/mL) | Cell Survival Rate (%) after 48h |

|---|---|

| 50 | 94 |

| 500 | 75 |

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. In the context of this compound research, it has been instrumental in elucidating the mechanisms behind its anti-proliferative effects by analyzing the cell cycle distribution of treated cells. scielo.br This method allows for the rapid and precise evaluation of DNA content, which helps to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). scielo.br

Studies on 3T3-L1 preadipocytes utilized flow cytometry to investigate how this compound affects cell cycle progression. scielo.brscielo.br The findings revealed that treating the cells with this compound for 48 hours induced a dose-dependent arrest in the G0/G1 phase of the cell cycle. scielo.br Specifically, the percentage of cells in the G0/G1 phase increased from 53.6% in the control group to 64.6%, 69%, and 69.2% at this compound concentrations of 300 µg/mL, 400 µg/mL, and 500 µg/mL, respectively. scielo.br

Concurrently, there was a notable decrease in the percentage of cells in the S phase, which dropped from 35% in the control group to 21.2% in the treated groups. scielo.br However, no significant changes were observed in the G2/M phase. scielo.br These results strongly indicate that this compound inhibits cell proliferation by blocking the transition from the G1 phase to the S phase, thereby causing the cells to accumulate in the G0/G1 phase. scielo.brscielo.br

| This compound Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase |

|---|---|---|---|

| Control | 53.6 | 35.0 | No significant change |

| 300 | 64.6 | Decreased to 21.2 | No significant change |

| 400 | 69.0 | No significant change | |

| 500 | 69.2 | No significant change |

Real-time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-time Polymerase Chain Reaction (RT-PCR) is a highly sensitive and specific technique used to quantify gene expression levels. This methodology has been applied to understand the molecular mechanisms underlying the effects of this compound on the cell cycle. scielo.brresearchgate.net By measuring the mRNA levels of key cell cycle-related genes, researchers can determine how a compound influences the regulatory pathways that control cell proliferation. nih.govresearchgate.net

In the investigation of this compound's effect on 3T3-L1 preadipocytes, RT-PCR was used to analyze the expression of crucial genes involved in the G0/G1 phase of the cell cycle. scielo.br The cells were treated with this compound at concentrations of 300, 400, and 500 µg/mL. researchgate.net The results of the gene expression analysis provided a molecular basis for the observed G0/G1 phase arrest. scielo.br

The study found that this compound significantly down-regulated the expression of several key G0/G1 phase regulatory genes in a dose-dependent manner. scielo.br Specifically, the expression of Cyclin E1, CDK2, and CDK4 was down-regulated at a concentration of 300 µg/mL. CDK6 expression was significantly down-regulated at 400 µg/mL, and Cyclin D1 expression was significantly down-regulated at 500 µg/mL. scielo.br These findings suggest that this compound exerts its anti-proliferative effects by inhibiting the expression of these critical G0/G1 phase genes, thus blocking cell cycle progression and inhibiting cell proliferation. scielo.br

| Gene | This compound Concentration for Down-regulation (µg/mL) |

|---|---|

| Cyclin E1 | 300 |

| CDK2 | 300 |

| CDK4 | 300 |

| CDK6 | 400 |

| Cyclin D1 | 500 |

Advanced Research Concepts and Future Directions for Glansreginin a

Potential of Glansreginin A as a Chemical Probe for Biological Systems

While direct studies designating this compound as a chemical probe are not yet prevalent, its established biological activities and mechanisms of action strongly suggest its potential in this role. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The neuroprotective effects of this compound, for instance, are attributed to its ability to suppress the lipopolysaccharide (LPS)-induced hyper-activation of microglia in the hippocampus. tandfonline.comtandfonline.com This anti-inflammatory action in the brain points to specific molecular targets within neuroinflammatory pathways that this compound could be used to investigate.

Furthermore, its demonstrated ability to inhibit the proliferation of 3T3-L1 preadipocytes by arresting the cell cycle in the G0/G1 phase provides another avenue for its use as a chemical probe. scielo.brresearchgate.net This effect is achieved by down-regulating key genes associated with this phase of the cell cycle. scielo.brresearchgate.net By using this compound, researchers could further dissect the intricate molecular machinery that governs cell cycle progression and adipogenesis. Its utility as a probe is also supported by its antibacterial properties, which could be leveraged to explore novel antibacterial mechanisms and targets. rsc.org

Integration of this compound Research into Systems Biology and Metabolomics

The integration of this compound research into the broader fields of systems biology and metabolomics is a critical next step. frontiersin.orgresearchgate.netnih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, while metabolomics focuses on the comprehensive analysis of metabolites in a biological specimen. researchgate.netnih.govuni-wuerzburg.decabidigitallibrary.org